molecular formula C12H18N2O4S2 B14633775 4-(Azepan-1-ylsulfonyl)benzenesulfonamide CAS No. 55619-39-1

4-(Azepan-1-ylsulfonyl)benzenesulfonamide

Cat. No.: B14633775
CAS No.: 55619-39-1
M. Wt: 318.4 g/mol
InChI Key: ABKOKFRTCWULAR-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The azepane ring in this compound adds a unique structural feature, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylsulfonyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with azepane in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this reaction, the sulfonyl chloride reacts with the amine group of azepane to form the sulfonamide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-(Azepan-1-ylsulfonyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The inhibition of these enzymes can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-ylsulfonyl)benzenesulfonamide
  • 4-(Morpholin-1-ylsulfonyl)benzenesulfonamide
  • 4-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide

Uniqueness

4-(Azepan-1-ylsulfonyl)benzenesulfonamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

55619-39-1

Molecular Formula

C12H18N2O4S2

Molecular Weight

318.4 g/mol

IUPAC Name

4-(azepan-1-ylsulfonyl)benzenesulfonamide

InChI

InChI=1S/C12H18N2O4S2/c13-19(15,16)11-5-7-12(8-6-11)20(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H2,13,15,16)

InChI Key

ABKOKFRTCWULAR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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